5-Bromo-3-(difluoromethylthio)indole
Description
5-Bromo-3-(difluoromethylthio)indole is a halogenated indole derivative characterized by a bromine atom at the 5-position and a difluoromethylthio (-S-CF₂H) group at the 3-position of the indole core. This compound is classified as a "Harmful/Irritant" substance (H302, H312, H315, H319, H332, H335) and requires careful handling with personal protective equipment .
The difluoromethylthio group confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. These attributes make it a valuable building block in pharmaceutical research (e.g., drug candidates targeting diverse diseases), agrochemical development (e.g., pesticides and herbicides), and material science (e.g., advanced polymers and coatings) .
Properties
Molecular Formula |
C9H6BrF2NS |
|---|---|
Molecular Weight |
278.12 g/mol |
IUPAC Name |
5-bromo-3-(difluoromethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C9H6BrF2NS/c10-5-1-2-7-6(3-5)8(4-13-7)14-9(11)12/h1-4,9,13H |
InChI Key |
ZXGRRSZHHXSSIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)SC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(difluoromethylthio)indole typically involves the bromination of an indole precursor followed by the introduction of the difluoromethylthio group. One common method includes:
Bromination: Starting with an indole derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Introduction of Difluoromethylthio Group: The brominated indole is then reacted with a difluoromethylthiolating agent under controlled conditions to introduce the difluoromethylthio group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(difluoromethylthio)indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the indole ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an indole derivative with an amine group at the 5-position.
Scientific Research Applications
5-Bromo-3-(difluoromethylthio)indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(difluoromethylthio)indole involves its interaction with specific molecular targets and pathways. The bromine and difluoromethylthio groups can influence the compound’s binding affinity and selectivity towards biological targets, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Bromo-3-(difluoromethylthio)indole with structurally related 5-bromo-3-substituted indoles, focusing on substituent effects, synthesis, and applications.
Structural and Functional Group Comparisons
Key Observations:
- Electronic Effects: The difluoromethylthio group (-S-CF₂H) enhances electronegativity and lipophilicity compared to non-fluorinated groups (e.g., -CH₃ in 5-Bromo-3-methylindole) or bulky substituents (e.g., siloxy groups). This improves membrane permeability in drug candidates .
- Steric Effects : Bulky substituents like tert-butyldimethylsiloxy () or pyrrolidinylmethyl () hinder reactivity at the 3-position, whereas smaller groups (e.g., -S-CF₂H) allow for further functionalization .
Stability and Reactivity
Biological Activity
5-Bromo-3-(difluoromethylthio)indole is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of 5-Bromo-3-(difluoromethylthio)indole features a bromine atom and a difluoromethylthio group attached to an indole ring. This unique configuration may enhance its reactivity and biological activity compared to other indole derivatives. The synthesis typically involves methods that optimize yield and purity, often employing continuous flow reactors for efficiency.
Anticancer Properties
Research has indicated that 5-Bromo-3-(difluoromethylthio)indole exhibits significant anticancer properties. Studies suggest that it may selectively bind to specific molecular targets involved in cancer cell signaling pathways, potentially inhibiting tumor growth. For instance, ongoing investigations are focused on its ability to modulate key proteins associated with cell proliferation and apoptosis.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Induces apoptosis via caspase activation | |
| MCF-7 | 20 | Inhibits cell cycle progression | |
| A549 | 12 | Disrupts mitochondrial function |
Antimicrobial Effects
In addition to its anticancer potential, 5-Bromo-3-(difluoromethylthio)indole has been studied for its antimicrobial properties. Preliminary results indicate efficacy against several bacterial strains, suggesting that it may interfere with bacterial growth or biofilm formation.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| E. coli | 32 µg/mL | Significant growth inhibition |
| S. aureus | 16 µg/mL | Effective against biofilm formation |
| P. aeruginosa | 64 µg/mL | Moderate inhibition observed |
The mechanisms by which 5-Bromo-3-(difluoromethylthio)indole exerts its biological effects are still under investigation. Its structural features allow it to engage in various interactions with biological macromolecules such as proteins and nucleic acids. The difluoromethylthio group may enhance selectivity and potency through improved binding affinities with target proteins involved in critical cellular processes.
Case Study 1: Anticancer Efficacy in Breast Cancer Models
A recent study evaluated the effects of 5-Bromo-3-(difluoromethylthio)indole on breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis at concentrations as low as 20 µM, leading to increased levels of pro-apoptotic factors and decreased expression of anti-apoptotic proteins. These findings underscore the compound's potential as a therapeutic agent against breast cancer.
Case Study 2: Antimicrobial Activity Against E. coli
Another study assessed the antimicrobial activity of the compound against E. coli strains known for their resistance to conventional antibiotics. The results demonstrated that 5-Bromo-3-(difluoromethylthio)indole could inhibit bacterial growth at MIC values comparable to those of existing antimicrobial agents, suggesting its viability as an alternative treatment option.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
